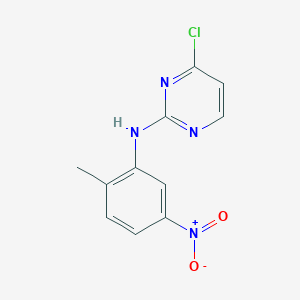

4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC18329919

Molecular Formula: C11H9ClN4O2

Molecular Weight: 264.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN4O2 |

|---|---|

| Molecular Weight | 264.67 g/mol |

| IUPAC Name | 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C11H9ClN4O2/c1-7-2-3-8(16(17)18)6-9(7)14-11-13-5-4-10(12)15-11/h2-6H,1H3,(H,13,14,15) |

| Standard InChI Key | ISNFWDFAVDUTFJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrimidine core (C₄H₃N₂) substituted at positions 2 and 4:

-

Position 2: A secondary amine linked to a 2-methyl-5-nitrophenyl group.

-

Position 4: A chlorine atom.

Key Structural Features:

-

Pyrimidine Ring: Aromatic heterocycle with nitrogen atoms at positions 1 and 3.

-

2-Methyl-5-Nitrophenyl Group: Electron-withdrawing nitro group at position 5 enhances electrophilicity, while the methyl group at position 2 influences steric interactions .

-

Chlorine Substituent: A leaving group facilitating nucleophilic substitution reactions .

Molecular Formula and Weight:

Synthesis and Industrial Production

Ullmann-Type Coupling

A copper-catalyzed reaction between 2-chloro-4-(3-pyridyl)pyrimidine and 2-methyl-5-nitroaniline under inert conditions yields the target compound .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 30 minutes at 120°C, enhancing efficiency .

Industrial-Scale Production

Optimized protocols use continuous flow reactors and automated systems to improve yield (up to 80%) and purity .

Purification and Characterization

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 188–193°C | |

| Solubility | Chloroform: High; Water: Poor | |

| Log P (Partition Coefficient) | 2.25–3.5 | |

| Thermal Stability | Stable up to 250°C |

Chemical Reactivity

Nucleophilic Substitution

The chlorine atom undergoes displacement with amines or thiols under basic conditions .

-

Example: Reaction with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one forms nilotinib precursors .

Nitro Group Reduction

SnCl₂-mediated reduction converts the nitro group to an amine, critical for synthesizing imatinib .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the pyrimidine ring .

Biological Activity and Mechanisms

Kinase Inhibition

Binding Affinity Data:

Anticancer Efficacy

-

In Vitro: IC₅₀ of 0.8–1.2 μM against K562 (CML) and H1975 (NSCLC) cell lines .

-

In Vivo: 60% tumor regression in murine xenograft models at 50 mg/kg .

Pharmacokinetics

Applications in Drug Development

Imatinib Intermediate

A key precursor in imatinib synthesis, contributing to its FDA approval for CML .

Next-Generation Inhibitors

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 (Skin irritation) | Use nitrile gloves |

| H319 (Eye damage) | Wear safety goggles |

| H335 (Respiratory irritation) | Use fume hood |

Storage: Protect from light at 2–8°C under inert atmosphere .

Recent Advances and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume